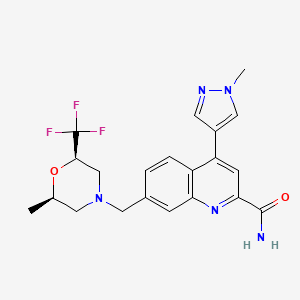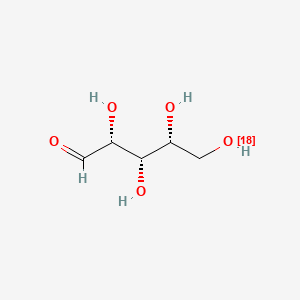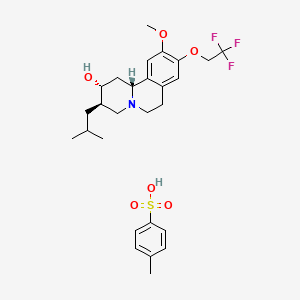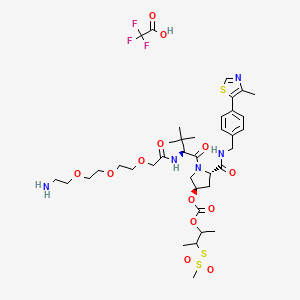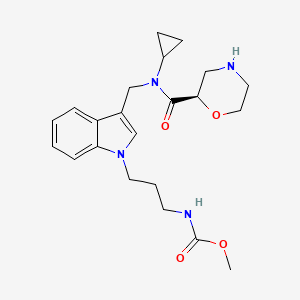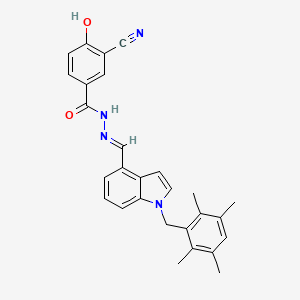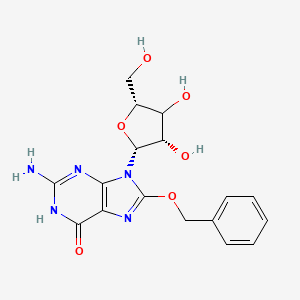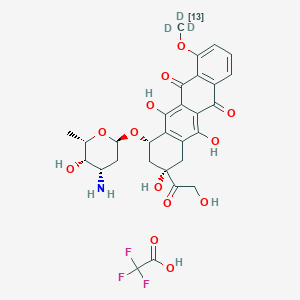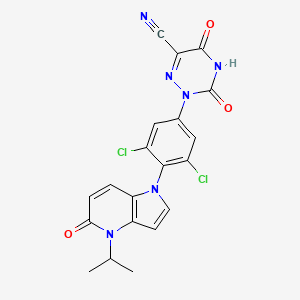
THR-|A agonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THR-|A agonist 6 is a selective thyroid hormone receptor β (THR-β) agonist. It has shown significant potential in treating metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and other liver-related conditions. This compound exhibits high selectivity for THR-β over THR-α, making it a promising candidate for targeted therapies with minimal systemic side effects .
Métodos De Preparación
The synthesis of THR-|A agonist 6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of heterocyclic intermediates through reactions such as cyclization and condensation.
Coupling Reactions: These intermediates are then coupled with other chemical entities to form the core structure of this compound.
Purification and Isolation: The final product is purified using techniques like chromatography and crystallization to ensure high purity and yield
Análisis De Reacciones Químicas
THR-|A agonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
THR-|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of selective THR-β activation on metabolic pathways.
Biology: It helps in understanding the role of thyroid hormone receptors in cellular processes and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders, particularly NASH, by reducing liver fat and improving liver function.
Industry: It is used in the development of new therapeutic agents targeting thyroid hormone receptors .
Mecanismo De Acción
THR-|A agonist 6 exerts its effects by selectively binding to the thyroid hormone receptor β (THR-β). This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and energy homeostasis. The compound’s high selectivity for THR-β over THR-α minimizes systemic side effects, making it a safer option for therapeutic use .
Comparación Con Compuestos Similares
THR-|A agonist 6 is compared with other similar compounds such as:
Resmetirom (MGL-3196): Another selective THR-β agonist with similar applications in treating metabolic disorders.
Sobetirome (GC-1): A THR-β agonist known for its effects on cholesterol and fatty acid metabolism.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and improving liver function.
This compound stands out due to its high selectivity and efficacy in targeting THR-β, making it a unique and valuable compound in the field of metabolic disorder treatment .
Propiedades
Fórmula molecular |
C20H14Cl2N6O3 |
|---|---|
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
2-[3,5-dichloro-4-(5-oxo-4-propan-2-ylpyrrolo[3,2-b]pyridin-1-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N6O3/c1-10(2)27-16-5-6-26(15(16)3-4-17(27)29)18-12(21)7-11(8-13(18)22)28-20(31)24-19(30)14(9-23)25-28/h3-8,10H,1-2H3,(H,24,30,31) |
Clave InChI |
CEKKJDQFDVJLTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=CC1=O)N(C=C2)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



